Predicted Physicochemical Profile of 2-Chloro-4-(methylamino)nicotinonitrile vs. 5-Fluoro Analog
The predicted physicochemical properties of 2-Chloro-4-(methylamino)nicotinonitrile demonstrate key differences compared to a common analog, 5-Fluoro-4-methylamino-nicotinonitrile, which may influence its suitability for specific synthetic or biological applications. These differences are driven by the distinct electronic effects of the halogen substituent [REFS-1, REFS-2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.1; PSA = 48.71 Ų |
| Comparator Or Baseline | 5-Fluoro-4-methylamino-nicotinonitrile (C₇H₆FN₃); XLogP3 = Not directly reported, but fluorine is generally more polar and less lipophilic than chlorine. PSA = Not reported. |
| Quantified Difference | Target compound exhibits a higher predicted lipophilicity (XLogP3 = 2.1) compared to what is expected for the 5-fluoro analog . |
| Conditions | Predicted values based on standard computational algorithms (XLogP3). |
Why This Matters
Higher lipophilicity can significantly influence membrane permeability and metabolic stability, making this compound a distinct choice for optimizing a lead compound's pharmacokinetic profile compared to a more polar fluoro-analog.
